molecular formula C12H11NO2 B8780382 2-(Isoquinolin-5-yl)propanoic acid CAS No. 581813-22-1

2-(Isoquinolin-5-yl)propanoic acid

Cat. No. B8780382
CAS RN: 581813-22-1
M. Wt: 201.22 g/mol
InChI Key: PMASUGZCKDDXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isoquinolin-5-yl)propanoic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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properties

CAS RN

581813-22-1

Product Name

2-(Isoquinolin-5-yl)propanoic acid

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-isoquinolin-5-ylpropanoic acid

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,1H3,(H,14,15)

InChI Key

PMASUGZCKDDXNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1C=CN=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-(5-isoquinolinyl)propanoate (1.00 g, 4.36 mmol) was heated at 85° C. in NaOH (25%, 20 mL) for 1 hour. The mixture was allowed to cool to room temperature, acidified to around pH 1 with HCl, and concentrated to a dry residue. The solid was extracted with CHCl3:isopropyl alcohol (3:1, 50 mL×4). The extracts were combined, filtered, and the filtrate concentrated under reduced pressure to provide the title compound. MS (ESI+) m/z 202 (M+H)+; MS (ESI−) m/z 200 (M−H)−; 1H NMR (DMSO, 300 MHz) δ 1.42 (d, J 7.1, 3H), 4.01 (q, J 7.1, 1H), 7.58 (t, J 8.1, 1H), 7.63 (d, J 7.5, 1H), 7.86 (d, J 8.1, 1H), 8.19 (d, J 6.8, 1H), 8.43 (d, J 6.8, 1H), 9.22 (s, 1H); Anal. Calcd for C12H10NO2Na+0.9H2O: C, 60.20; H, 4.97; N, 5.85. Found: C, 60.45; H, 5.26; N, 5.46.
Name
Ethyl 2-(5-isoquinolinyl)propanoate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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